5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester 5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18357584
InChI: InChI=1S/C19H30BNO6S/c1-17(2,3)25-16(23)21-13(15(22)24-8)11-12-9-10-14(28-12)20-26-18(4,5)19(6,7)27-20/h9-10,13H,11H2,1-8H3,(H,21,23)
SMILES:
Molecular Formula: C19H30BNO6S
Molecular Weight: 411.3 g/mol

5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC18357584

Molecular Formula: C19H30BNO6S

Molecular Weight: 411.3 g/mol

* For research use only. Not for human or veterinary use.

5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester -

Specification

Molecular Formula C19H30BNO6S
Molecular Weight 411.3 g/mol
IUPAC Name methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propanoate
Standard InChI InChI=1S/C19H30BNO6S/c1-17(2,3)25-16(23)21-13(15(22)24-8)11-12-9-10-14(28-12)20-26-18(4,5)19(6,7)27-20/h9-10,13H,11H2,1-8H3,(H,21,23)
Standard InChI Key JMGAINMKSPDQFI-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(C(=O)OC)NC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • A thiophene ring at position 2, substituted with a boronic acid pinacol ester.

  • A Boc-protected amino group at position 2 of the propyl chain.

  • A methoxy-3-oxopropyl side chain contributing to stereoelectronic properties.

The IUPAC name, methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propanoate, reflects its intricate connectivity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₃₀BNO₆S
Molecular Weight411.3 g/mol
IUPAC NameAs above
Boiling PointNot reported
Density1.07 g/cm³ (estimated)

The boronic ester moiety enhances stability under aerobic conditions, enabling its use in Suzuki-Miyaura cross-couplings .

Synthesis and Optimization Strategies

Stepwise Synthetic Route

The synthesis involves sequential functionalization of the thiophene core:

  • Thiophene Ring Formation: Lithiation of 2-bromo-thiophene using n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by quenching with pinacol boronate to install the boronic ester .

  • Amino Acid Side Chain Introduction: Michael addition of a Boc-protected β-amino acid derivative to the thiophene-boronate intermediate under basic conditions.

  • Esterification: Methanol-mediated esterification of the carboxylic acid group completes the synthesis.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYieldPurity
1n-BuLi, THF, -78°C72%95%
2Boc-β-alanine, K₂CO₃, DMF65%90%
3CH₃OH, H₂SO₄ (cat.), reflux88%97%

Yields and purity data are extrapolated from analogous syntheses of boronic esters .

Challenges in Purification

The compound’s polar boronic ester and Boc groups necessitate chromatographic purification using silica gel with ethyl acetate/hexane gradients. Residual solvents (e.g., THF) are removed via rotary evaporation under reduced pressure.

Physicochemical Properties and Stability

Thermal and Solubility Profiles

  • Thermal Stability: Decomposes above 286°C, with no observable melting point below 200°C .

  • Solubility: Freely soluble in THF, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL) .

Applications in Pharmaceutical Chemistry

Suzuki-Miyaura Cross-Coupling

The boronic ester participates in palladium-catalyzed couplings to form biaryl structures, a cornerstone of kinase inhibitor synthesis . For example:
Thiophene-Bpin+Aryl HalidePd(PPh₃)₄Biaryl Product\text{Thiophene-Bpin} + \text{Aryl Halide} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl Product}
This reaction achieves >90% conversion in DMF/H₂O at 80°C .

Protease Inhibitor Design

The Boc-amino group serves as a masked primary amine, enabling post-synthetic deprotection (e.g., with TFA) to generate free amines for hydrogen bonding in enzyme active sites . Recent studies highlight its role in:

  • HIV-1 protease inhibitors: Structural analogs show IC₅₀ values <10 nM .

  • MAO-B inhibitors: Benzo[b]thiophene derivatives exhibit submicromolar activity .

Table 3: Biological Activity of Selected Derivatives

Derivative StructureTargetIC₅₀/EC₅₀Source
Biaryl-thiophene-BocHIV-1 protease8.2 nM
Thiophene-boronate-amideTubulin0.5 nM

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